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Compound of Interest

Compound Name: Tyk2-IN-18

Cat. No.: B12362065

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro kinase selectivity profile of
Tyk2-IN-18, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document
summarizes key quantitative data, outlines detailed experimental protocols for kinase activity
assessment, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to Tyk2-IN-18

Tyk2-IN-18 is a small molecule inhibitor that targets the Janus Homology 2 (JH2) pseudokinase
domain of Tyk2. This allosteric inhibition mechanism confers high selectivity for Tyk2 over other
members of the Janus kinase (JAK) family, namely JAK1, JAK2, and JAK3. The high sequence
homology within the ATP-binding catalytic domains (JH1) of JAK family members has made the
development of selective JH1 inhibitors challenging. By targeting the more distinct JH2 domain,
Tyk2-IN-18 and similar allosteric inhibitors achieve a more favorable selectivity profile, which is
critical for minimizing off-target effects and associated toxicities.

Tyk2 is a key mediator of cytokine signaling for interleukins (IL)-12, IL-23, and Type |
interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory
diseases. Selective inhibition of Tyk2 is therefore a promising therapeutic strategy for these
conditions.

Quantitative Kinase Inhibition Data
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While a comprehensive kinase panel screen for Tyk2-IN-18 is not publicly available, the
following tables present representative data for highly selective Tyk2 JH2 domain inhibitors,
demonstrating the typical selectivity profile of this class of compounds.

Table 1: Biochemical Potency and Selectivity against JAK Family Kinases

Fold Fold Fold
Compound/Tar .. . ..
¢ IC50 (nM) Selectivity vs. Selectivity vs. Selectivity vs.
e
2 JAK1 JAK2 JAK3
Tyk2-IN-18
<10[1] >1000 >1000 >1000
(Tyk2)
Deucravacitinib
1.0 >1000 >2000 >1000
(Tyk2)
JAK1
o >1000 -
(Deucravacitinib)
JAK2
o >2000 -
(Deucravacitinib)
JAK3
>1000 -

(Deucravacitinib)

Note: Data for Deucravacitinib, another selective TYK2 JH2 inhibitor, is provided for
comparative purposes to illustrate the high selectivity achievable with this mechanism of action.
Fold selectivity is calculated as IC50 (JAK isoform) / IC50 (Tyk?2).

Table 2: Cellular IC50 Values for Inhibition of Cytokine-Induced STAT Phosphorylation
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] ] Representative
Primary Kinases

Pathway (Cytokine) Downstream STAT TYK2 JH2 Inhibitor
Involved
IC50 (nM)

IL-12 Signaling pSTAT4 TYK2 [/ JAK2 64
IL-23 Signaling pSTAT3 TYK2 / JAK2
Type | IFN (IFNa)

_ _ PSTAT1/pSTAT2 TYK2 / JAK1
Signaling
IL-6 Signaling pSTAT3 JAK1 /JAK2 / TYK2 >10,000
IL-15 Signaling pSTATS JAK1 / JAK3 135

Note: This table illustrates the functional selectivity of TYK2 JH2 inhibitors in cellular contexts.
The IC50 values represent the concentration required to inhibit the phosphorylation of the
specified STAT protein by 50% upon stimulation with the respective cytokine.

Signaling Pathway and Experimental Workflow
Diagrams
TYK2-Mediated JAK-STAT Signaling Pathway

The following diagram illustrates the central role of Tyk2 in mediating signals from key cytokine
receptors, leading to the activation of STAT proteins and subsequent gene transcription.

Cytoplasm
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Caption: TYK2 in JAK-STAT signaling and its inhibition.

In Vitro Kinase Assay Workflow

This diagram outlines the general workflow for an in vitro kinase assay to determine the IC50

value of an inhibitor.
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Caption: Workflow for in vitro kinase 1C50 determination.
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Experimental Protocols

Z'-LYTE™ Kinase Assay for Biochemical IC50
Determination

This protocol is adapted from a method used for measuring JAK kinase activity and is suitable
for determining the IC50 of Tyk2-IN-18.[1]

Materials:

e Z'-LYTE™ Kinase Assay Kit (ThermoFisher Scientific)
e Recombinant human Tyk2 enzyme

e Z'-LYTE™ Tyr6 Peptide (or other suitable substrate)

e ATP

 Tyk2-IN-18

o 384-well assay plates

Microplate reader
Procedure:

« Inhibitor Preparation: Prepare a serial dilution of Tyk2-IN-18 in 100% DMSO. Further dilute in
the kinase reaction buffer to achieve the final desired concentrations with a final DMSO
concentration of 1%.

o Kinase Reaction Mixture: In a 384-well plate, add the serially diluted Tyk2-IN-18.

o Prepare a kinase reaction mixture containing the Tyk2 enzyme, Z'-LYTE™ Tyr6 Peptide
substrate, and ATP in the kinase reaction buffer. The final ATP concentration should be at or
near the Km for Tyk2.

o Add the kinase reaction mixture to the wells containing the inhibitor. The total reaction
volume is typically 10 pL.
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 Incubation: Incubate the plate at room temperature for 1 hour.
e Development: Add 5 pL of the Development Solution to each well.
e Second Incubation: Incubate the plate at room temperature for 1 hour.

o Detection: Read the plate on a fluorescence microplate reader with excitation at 400 nm and
emission at 445 nm and 520 nm.

o Data Analysis: Calculate the emission ratio (445 nm / 520 nm). The percent inhibition is
calculated relative to DMSO controls. Plot the percent inhibition against the logarithm of the
inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine
the IC50 value.

Caliper Microfluidic Assay for JAK Family Selectivity

This method can be used to assess the selectivity of Tyk2-IN-18 against other JAK family
members.[2]

Materials:

Recombinant human JAK1, JAK2, JAK3, and Tyk2 kinase domains

Fluorescently labeled synthetic peptide substrate

ATP (typically at 1 mM)

Tyk2-IN-18

Stop buffer containing EDTA

Caliper LabChip® system
Procedure:
e Compound Preparation: Prepare an 11-point half-log dilution series of Tyk2-IN-18 in DMSO.

o Assay Reaction: For each JAK isoform, prepare a reaction mixture containing the respective
enzyme, 1 uM of the fluorescently labeled peptide substrate, and 1 mM ATP. Enzyme
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concentrations and incubation times should be optimized to achieve 20-30% peptide
phosphorylation.

o Add the diluted inhibitor to the reaction mixture. The final DMSO concentration should be
consistent across all wells (e.g., 1.7%).

 Incubation: Incubate the reaction at room temperature for the optimized time.
o Termination: Stop the reaction by adding a stop buffer containing EDTA.

o Detection: Analyze the reaction products using a Caliper LabChip® system, which separates
the phosphorylated and unphosphorylated peptides and quantifies each.

o Data Analysis: Determine the percent inhibition for each concentration of the inhibitor. Plot
the percent inhibition against the inhibitor concentration and calculate the IC50 value using
non-linear regression analysis.

Cellular Assay for Inhibition of STAT Phosphorylation

This protocol assesses the functional activity of Tyk2-IN-18 in a cellular context by measuring
the inhibition of cytokine-induced STAT phosphorylation.[2]

Materials:

e Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)
e Cytokines (e.g., IL-12, IFN-0)

 Tyk2-IN-18

e Phosphate-buffered saline (PBS)

e RPMI 1640 medium

e Lyse/Fix buffer

e Permeabilization buffer
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o Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-
pSTAT4)

e Flow cytometer
Procedure:

o Cell Preparation: Isolate PBMCs or culture the desired cell line. Resuspend the cells in
serum-free RPMI 1640 medium.

e Inhibitor Treatment: Aliquot the cells into a 96-well plate. Add various concentrations of Tyk2-
IN-18 and incubate at 37°C for 1 hour.

o Cytokine Stimulation: Add the appropriate cytokine (e.g., 5 ng/mL IL-12) to stimulate the cells
and incubate for 15 minutes at 37°C.

o Fixation and Lysis: Terminate the stimulation by adding warm Lyse/Fix buffer and incubate
for 20 minutes at 37°C.

o Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet
in permeabilization buffer. Incubate as required.

» Staining: Add the fluorochrome-conjugated anti-phospho-STAT antibody and incubate in the
dark.

e Flow Cytometry: Wash the cells and resuspend them in PBS. Analyze the samples on a flow
cytometer to measure the levels of phosphorylated STAT.

o Data Analysis: Determine the percentage of cells positive for the phosphorylated STAT or the
mean fluorescence intensity. Calculate the percent inhibition at each inhibitor concentration
relative to the cytokine-stimulated control. Plot the data and determine the IC50 value.

Conclusion

Tyk2-IN-18 is a potent and highly selective allosteric inhibitor of Tyk2. The data presented for
similar compounds, along with the detailed experimental protocols, provide a comprehensive
framework for researchers to evaluate its in vitro kinase selectivity profile. The high selectivity
for Tyk2 over other JAK family members, a hallmark of JH2 domain inhibitors, suggests a
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reduced potential for off-target effects, making Tyk2-IN-18 and related compounds promising
candidates for the treatment of autoimmune and inflammatory diseases. The provided
methodologies offer robust approaches for confirming the potency and selectivity of such
inhibitors in both biochemical and cellular assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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